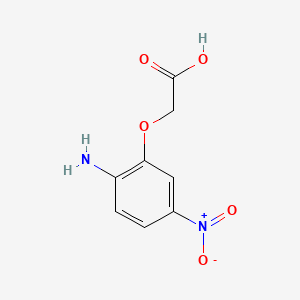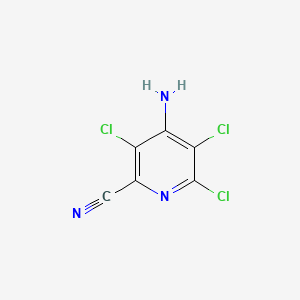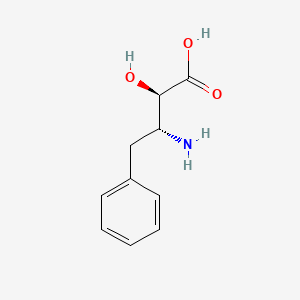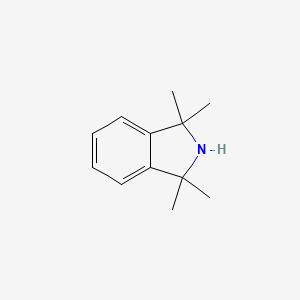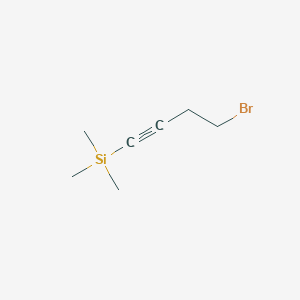
ヨードエチニルベンゼン
概要
説明
(Iodoethynyl)benzene, also known as 1-Iodo-2-phenylacetylene or Phenylethynyl iodide, is an organic compound with the empirical formula C8H5I . It is a halogenated hydrocarbon .
Synthesis Analysis
The synthesis of (Iodoethynyl)benzene involves the reaction of phenylacetylene with iodine and morpholine . Another method involves the use of different iodine concentrations, temperatures, acids, and salts to adjust the selectivity for the synthesis of different alkenes .Molecular Structure Analysis
The molecular structure of (Iodoethynyl)benzene consists of an iodine atom bonded to an ethynyl group, which is attached to a benzene ring . The SMILES string representation of the molecule is IC#Cc1ccccc1 .Chemical Reactions Analysis
(Iodoethynyl)benzene is known to participate in halogen bonding (XB) reactions. In these reactions, the (Iodoethynyl)benzene acts as a donor, and the XB acceptor binds with its electron lone pair to the electropositive region of the XB donor .Physical And Chemical Properties Analysis
(Iodoethynyl)benzene is a liquid at room temperature and has a molecular weight of 228.03 . It is non-polar and immiscible with water but readily miscible with organic solvents .科学的研究の応用
ヨードエチニルベンゼン:科学研究応用の包括的な分析
(1) 液晶材料におけるハロゲン結合 ヨードエチニルベンゼン誘導体は、液晶材料の創製を目的としたハロゲン結合錯体の調製と特性評価に利用されてきました。 これらの材料は、高度なディスプレイ技術や光電子デバイスに潜在的な用途があります .
(2) 溶液中の結合親和性研究: 研究では、ヨードエチニルベンゼン供与体とキヌクリジンなどの窒素含有分子とのハロゲン結合相互作用が調査されました。 これは、分子認識プロセスを理解し、新しい分子センサーを設計する上で重要です .
(3) 超分子集合体の形成: ヨードエチニルベンゼンが非共有結合相互作用を通じて超分子集合体を形成する能力は、もう1つの興味深い分野です。 これらの集合体は、特定の機能を持つ新しいナノ構造の構築に使用できます .
(4) ハロゲン結合供与体強度のチューニング 研究では、ヨードエチニルベンゼン誘導体の芳香環のパラ置換基がどのようにハロゲン結合の強度を調節できるかを調査しました。 この研究は、特性を調整した材料の設計に不可欠です .
(5) 固体化学と結晶工学: ヨードエチニルベンゼンは、さまざまなアクセプターとの固体状態でのハロゲン結合に関与しており、結晶工学の分野に貢献しています。この分野では、目的の結晶構造を持つ材料の設計に役立ちます .
(6) 理論計算とモデリング: ヨードエチニルベンゼンの相互作用に関する理論的研究と計算モデリングは、分子レベルでのその挙動に関する洞察を提供し、さまざまな用途におけるその特性の予測と合理化を支援します .
作用機序
Target of Action
The primary target of (Iodoethynyl)benzene is the quinuclidine in benzene . Quinuclidine is a nitrogenous heterocyclic compound and acts as a Lewis base . The electron-donating entity, the XB acceptor, binds with its electron lone pair to the electropositive region of the XB donor .
Mode of Action
(Iodoethynyl)benzene interacts with its targets through halogen bonding (XB) . This is a noncovalent interaction of the electrophilic part of a halogen and a Lewis base . The XB acceptor binds with its electron lone pair to the electropositive region of the XB donor, corresponding to the orbital of the C-X bond, often referred to as the σ hole .
Biochemical Pathways
It’s known that halogen bonding has emerged as a reliable motif in supramolecular architectures and in catalysis by c-x activation . The interaction is also abundant in biological complexation .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature and is typically stored at -20°c . These properties may influence its bioavailability.
Result of Action
It’s known that the binding affinity of xb acceptors increases in the order pyridine < co < s < quinuclidine . This suggests that (Iodoethynyl)benzene may have different effects depending on the specific XB acceptor it interacts with.
Action Environment
The action, efficacy, and stability of (Iodoethynyl)benzene can be influenced by various environmental factors. For instance, the binding free enthalpies between (Iodoethynyl)benzene donors and quinuclidine in benzene afford a strong LFER with the Hammett parameter σpara . This suggests that the compound’s action can be influenced by the chemical environment it’s in.
Safety and Hazards
特性
IUPAC Name |
2-iodoethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5I/c9-7-6-8-4-2-1-3-5-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHWEKIUKSUIDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239329 | |
| Record name | Benzene, iodoethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
932-88-7 | |
| Record name | (2-Iodoethynyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, iodoethynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (iodoethynyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221299 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, iodoethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Iodoethynyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Iodoethynyl)benzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QXP6K6ZQ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,6-Dioxaspiro[4.4]nonane-2,7-dione](/img/structure/B1606111.png)


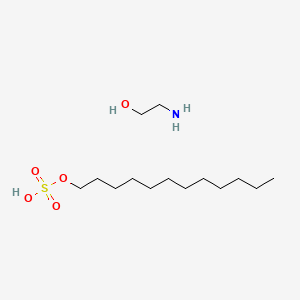
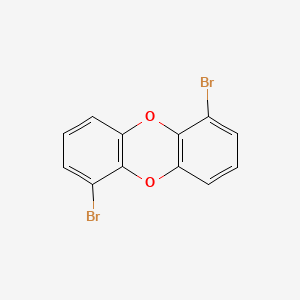
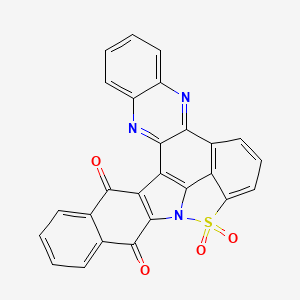
![Benzenamine, N,N-diethyl-4-[(2-methoxy-4-nitrophenyl)azo]-](/img/structure/B1606123.png)

